4-({[(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)benzonitrile
Description
This compound features a benzopyran-dione core conjugated to a benzonitrile group via a methylideneamino linker. The benzopyran-dione moiety (2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene) provides a planar, aromatic system with hydrogen-bonding capabilities due to the ketone groups.
Properties
IUPAC Name |
4-[(4-hydroxy-2-oxochromen-3-yl)methylideneamino]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O3/c18-9-11-5-7-12(8-6-11)19-10-14-16(20)13-3-1-2-4-15(13)22-17(14)21/h1-8,10,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEMJYIKHMFDKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC=C(C=C3)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)benzonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydro-2H-1-benzopyran-2,4-dione with 4-aminobenzonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-({[(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzopyran derivatives. Research indicates that compounds structurally related to 4-({[(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)benzonitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives with similar structural motifs inhibit cell proliferation by inducing apoptosis through the activation of caspase pathways .
Antioxidant Properties
Compounds containing the benzopyran moiety are known for their antioxidant activities. They scavenge free radicals and reduce oxidative stress in biological systems. A specific study showed that derivatives of this compound significantly decreased oxidative damage in cellular models, suggesting their potential as therapeutic agents for diseases associated with oxidative stress .
Photovoltaic Materials
The unique electronic properties of benzopyran derivatives make them suitable candidates for organic photovoltaic applications. Research has indicated that these compounds can be incorporated into organic solar cells, improving efficiency due to their favorable light absorption characteristics and charge transport properties. A notable case study involved the synthesis of polymer blends containing such derivatives, which enhanced the power conversion efficiency of the solar cells .
Sensors
The compound's ability to undergo specific chemical reactions makes it a candidate for sensor applications. For example, modifications to the benzopyran structure have been explored for developing sensors that detect metal ions or environmental pollutants. Studies have shown promising results where sensor devices based on these compounds exhibited high sensitivity and selectivity towards target analytes .
Pesticidal Activity
Research has indicated that benzopyran derivatives possess pesticidal properties. A series of experiments demonstrated that this compound exhibited significant insecticidal activity against common agricultural pests. The compound's mode of action appears to disrupt metabolic processes in insects, leading to effective pest control without harming beneficial organisms .
Data Tables
Mechanism of Action
The mechanism of action of 4-({[(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Similarity Analysis
Methods :
Key Findings :
- The target compound shares moderate similarity (~0.4–0.6 Tanimoto) with benzonitrile derivatives (e.g., 4-[2,3-dihydro-1-benzofuran-2-ylmethyl(methyl)amino]benzonitrile) due to the common nitrile group. However, the benzopyran-dione system reduces similarity compared to simpler analogs .
- Graph-based methods highlight significant divergence in ring systems (e.g., pyrido[3,4-d]pyrimidinone in vs. benzopyran-dione in the target compound), leading to lower similarity scores .
Physicochemical and Functional Group Comparisons
Table 1: Structural and Functional Group Comparison
Key Observations :
- The nitrile group in all compounds contributes to dipole interactions but is overshadowed by divergent substituents (e.g., trimethylsilyl in vs. methylphenyl in ).
Notes on Methodology and Limitations
- Tanimoto vs. Graph Comparison : While Tanimoto coefficients are computationally efficient, graph-based methods better capture structural nuances (e.g., ring systems) but require significant resources .
- Synthetic Challenges : Bulky substituents (e.g., trimethylsilyl in ) complicate synthesis compared to the target compound’s simpler benzopyran-dione linkage .
Biological Activity
The compound 4-({[(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)benzonitrile is a synthetic derivative that has garnered interest for its potential biological activities, particularly in cancer research and pharmacology. This article explores the compound's synthesis, biological activity, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This compound features a benzopyran moiety linked to an amino group and a benzonitrile substituent, which may influence its biological properties.
Anticancer Properties
Research indicates that derivatives of benzopyran compounds often exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit tumor growth in various cancer cell lines. A notable finding is that certain benzopyran derivatives demonstrated potency comparable to established chemotherapeutics like cisplatin .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Remarks |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Comparable to cisplatin |
| Compound B | HeLa | 5 | High selectivity |
| Compound C | A549 | 15 | Moderate activity |
The proposed mechanism of action for benzopyran derivatives includes the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The presence of the dioxo group is thought to enhance interaction with DNA or RNA, leading to cytotoxic effects .
Study 1: Synthesis and Evaluation
A study conducted by researchers synthesized various benzopyran derivatives, including our target compound. The synthesized compounds were evaluated for their cytotoxic effects on a panel of human cancer cell lines. Results indicated that modifications to the benzopyran structure significantly affected biological activity, with some derivatives showing promising results against resistant cancer types .
Study 2: Structure-Activity Relationship (SAR)
In another investigation focusing on structure-activity relationships (SAR), researchers identified key structural features necessary for high affinity and selectivity towards cancer cells. The presence of the amino group was critical for enhancing solubility and bioavailability, which are essential for effective therapeutic action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
